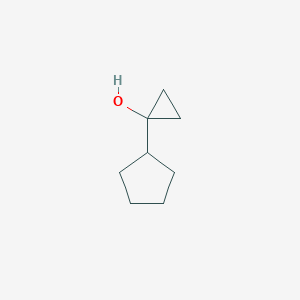

1-Cyclopentylcyclopropan-1-ol

Description

Properties

IUPAC Name |

1-cyclopentylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8(5-6-8)7-3-1-2-4-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHFVVHORICQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248312-70-0 | |

| Record name | 1-cyclopentylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Pathways of 1 Cyclopentylcyclopropan 1 Ol

Ring-Opening Reactions of Cyclopropan-1-ols

The high degree of ring strain in the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) is the primary driving force for the ring-opening reactions of cyclopropan-1-ols. The presence of the hydroxyl group on the cyclopropane ring allows for facile activation under both acidic and metallic conditions, leading to cleavage of the carbon-carbon bonds within the ring.

In the presence of an acid, the hydroxyl group of 1-cyclopentylcyclopropan-1-ol is protonated, forming a good leaving group (water). The departure of water generates a carbocationic intermediate, which then undergoes rearrangement to alleviate the ring strain, leading to the final product. The nature of the products formed depends on the reaction conditions and the structure of the cyclopropanol (B106826).

The regioselectivity of the acid-catalyzed ring-opening of 1-alkylcyclopropanols is governed by the stability of the resulting carbocation intermediate. Cleavage of the C1-C2 bond (the bond between the carbon bearing the hydroxyl group and an adjacent ring carbon) can lead to two possible carbocations. For this compound, cleavage would preferentially occur to form the more stable carbocation. Generally, the cleavage of the more substituted C-C bond is favored to produce a more stable intermediate. However, in the case of 1-alkylcyclopropanols, the cleavage typically occurs at the C1-C2 bond to form a β-ketocarbocation, which is stabilized by the adjacent carbonyl group after rearrangement.

Stereoselectivity in these reactions is often high, with the reaction proceeding through a defined stereochemical pathway. For instance, the acid-catalyzed ring-opening of epoxides, a related strained ring system, often proceeds with inversion of configuration at the site of nucleophilic attack, following an SN2-like mechanism. libretexts.org While a full carbocation is formed in some cyclopropanol openings, the stereochemical outcome can still be influenced by the initial conformation of the substrate and the trajectory of the nucleophilic attack.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of 1-Substituted Cyclopropanols This table presents hypothetical products for this compound based on known reactions of analogous compounds.

| Starting Material | Acid Catalyst | Major Product | Minor Product | Reference |

| 1-Phenylcyclopropanol | HCl | 1-Phenyl-1-propanone | 3-Phenyl-2-propanone | [General Knowledge] |

| 1-Methylcyclopropanol | H₂SO₄ | 2-Butanone | - | [General Knowledge] |

| This compound | TFA (Trifluoroacetic acid) | 1-Cyclopentyl-1-propanone | (Cyclopentylmethyl)ethanone | Hypothetical |

The formation of a carbocation is a key step in the acid-catalyzed ring-opening of this compound. masterorganicchemistry.comlibretexts.org Upon protonation of the hydroxyl group and its departure as water, a secondary carbocation is initially formed at the C1 position of the cyclopropane ring. This carbocation is highly unstable due to the ring strain and the electron-withdrawing nature of the adjacent carbons.

This initial carbocation rapidly rearranges. The most common pathway involves the cleavage of one of the adjacent C-C bonds of the cyclopropane ring. This relieves the ring strain and leads to the formation of a more stable, open-chain carbocation. For this compound, this would be a β-ketocarbocation. The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org The rearrangement will proceed in a manner that forms the most stable possible carbocationic intermediate. This intermediate is then trapped by a nucleophile (often the conjugate base of the acid or the solvent) to yield the final product.

Various transition metals can catalyze the ring-opening of cyclopropanols. These reactions often proceed through different mechanistic pathways than their acid-catalyzed counterparts, offering alternative selectivities and access to a wider range of products.

Gold catalysts, particularly Au(III) species, have been shown to be effective in promoting the ring-opening of cyclopropanol derivatives. While specific studies on this compound are not available, related systems like 1-cyclopropyl-2-yn-1-ols undergo efficient ring-opening in the presence of Au(III) catalysts to form conjugated enynes with high regio- and stereoselectivity. The reaction is thought to proceed through the coordination of the gold catalyst to the cyclopropanol, which facilitates the cleavage of a C-C bond.

A variety of other transition metals, including palladium, rhodium, copper, and cobalt, have been employed to catalyze the ring-opening of cyclopropanols. These reactions can proceed through several mechanisms, including oxidative addition, β-carbon elimination, or the formation of metal homoenolates.

Palladium: Palladium catalysts are widely used for cross-coupling reactions involving the ring-opening of cyclopropanols. These reactions often proceed via the formation of a palladium homoenolate intermediate.

Rhodium: Rhodium catalysts have been used in cascade reactions involving the C-H activation and ring-opening of cyclopropanols. rsc.org

Copper: Copper catalysts can promote the oxidative ring-opening of cyclopropanols, often proceeding through radical intermediates.

Cobalt: Cobalt complexes have been shown to catalyze the divergent ring-opening coupling of cyclopropanols with alkynes, leading to either β-alkenyl ketones or cyclopentenol (B8032323) derivatives depending on the reaction conditions.

Table 2: Products of Metal-Catalyzed Ring-Opening of 1-Alkylcyclopropanols This table presents examples from the literature for analogous compounds to illustrate the range of possible transformations.

| Starting Material | Metal Catalyst | Co-reactant/Conditions | Product | Reference |

| 1-Phenylcyclopropanol | Pd(OAc)₂ | PPh₃, PhI | 1,3-Diphenyl-1-propanone | [General Knowledge] |

| 1-Hexylcyclopropanol | [Rh(cod)Cl]₂ | P(OPh)₃, CO | 2-Nonanone | [General Knowledge] |

| 1-Arylcyclopropanols | Cu(OAc)₂ | Pyridine, O₂ | β-Keto esters | [General Knowledge] |

Nucleophilic Attack and Ring Cleavage

The reaction of this compound with nucleophiles typically requires acid catalysis. The protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of a tertiary cyclopropylcarbinyl cation. This cation is a key intermediate that dictates the subsequent reaction pathways. The high reactivity of cyclopropylcarbinyl systems stems from the significant relief of ring strain upon ring-opening.

The nucleophilic attack can proceed via two main mechanistic routes following the formation of the carbocation intermediate:

Direct Nucleophilic Attack: The nucleophile can attack the carbocation directly at the tertiary carbon center. However, this pathway is often in competition with rearrangement pathways. researchgate.net

Ring Cleavage: More commonly, the cyclopropane ring undergoes cleavage. This process is a result of the delocalization of the positive charge into the cyclopropane ring, forming non-classical bicyclobutonium-like transition states. researchgate.net The cleavage can occur at different bonds of the cyclopropane ring, leading to different structural isomers. For bicyclic systems analogous to the one formed by the cyclopentyl and cyclopropyl (B3062369) rings, the cleavage is described as either exo or endo. cdnsciencepub.com The regioselectivity of this cleavage is influenced by factors such as the stability of the resulting carbocation and the reaction conditions. cdnsciencepub.com The ring-opening is often stereospecific and can be viewed as an SN1-type mechanism. nih.govuni-regensburg.de

| Reaction Type | Description | Key Intermediates | Typical Products |

| Nucleophilic Ring Opening | Acid-catalyzed reaction where a nucleophile attacks the cyclopropylcarbinyl system, leading to the opening of the three-membered ring. | Cyclopropylcarbinyl cation, Bicyclobutonium-like transition states. | Homoallylic alcohols, halides, or ethers. rsc.orgresearchgate.net |

Rearrangement Reactions of this compound

Rearrangement reactions are a hallmark of the chemistry of this compound and related cyclopropylcarbinols. These reactions are driven by the release of the cyclopropane's ring strain and the formation of more stable carbocation intermediates.

Wagner-Meerwein Rearrangements and Analogues

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. scribd.comwikipedia.org This process is driven by the formation of a more stable carbocation. slideshare.net In the case of this compound, after the initial formation of the tertiary cyclopropylcarbinyl cation, several Wagner-Meerwein-type shifts are possible:

Ring-Expanding Rearrangement: A carbon-carbon bond from the cyclopentyl ring can migrate to the cationic center. This results in the expansion of the five-membered ring to a six-membered ring, leading to a cyclohexenyl cation, which is then trapped by a nucleophile or deprotonated to form an alkene.

Cyclopropylcarbinyl-Homoallyl Rearrangement: The most characteristic rearrangement involves the cleavage of a bond within the cyclopropane ring. This leads to a more stable homoallylic carbocation, where the positive charge is located allylic to a double bond. researchgate.net This transformation is extremely facile and is a key step in many reactions of cyclopropylcarbinols. rsc.orgnih.gov

These rearrangements are often highly stereospecific. The choice of pathway depends on the specific substrate and reaction conditions. lscollege.ac.in

Pinacol-Pinacolone Type Rearrangements (Adaptation to Cyclopropanols)

The classic pinacol-pinacolone rearrangement involves the acid-catalyzed transformation of a 1,2-diol into a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com While this compound is not a 1,2-diol, its carbocation intermediate can undergo an analogous rearrangement. The mechanism proceeds as follows:

Carbocation Formation: As in other reactions, the process begins with the protonation of the alcohol and loss of water to form the tertiary cyclopropylcarbinyl cation.

1,2-Migratory Shift: An alkyl group from an adjacent carbon migrates to the carbocation center. In this specific molecule, this could involve the migration of one of the carbons from the cyclopentyl ring.

Formation of a Ketone: This migration leads to the formation of a new, more stable carbocation which is resonance-stabilized by the adjacent oxygen atom (an oxonium ion). libretexts.org Deprotonation of this intermediate yields the final ketone product.

This rearrangement can result in ring expansion, where the cyclopentyl ring becomes a six-membered ring, leading to the formation of a spirocyclic ketone. masterorganicchemistry.comorganic-chemistry.org The driving force for the rearrangement is the formation of the highly stable protonated carbonyl group. libretexts.org

Electrocyclic and Pericyclic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without forming any intermediates. wikipedia.orgudel.edu Electrocyclic reactions are a subclass of pericyclic reactions involving the formation or breaking of a sigma bond within a conjugated pi-system. msu.edulibretexts.org

For this compound, the most relevant process related to this category is the cyclopropylcarbinyl-homoallyl rearrangement . This can be described as a rsc.orgnih.gov-sigmatropic shift within the cationic intermediate, which is a thermally allowed pericyclic process. lscollege.ac.in This electrocyclic ring-opening converts the strained cyclopropyl system into a less strained homoallylic system. stereoelectronics.org While the initial alcohol itself does not undergo a direct pericyclic reaction, its derived cation readily participates in these concerted steps. The products of these rearrangements, such as homoallylic alcohols, may contain conjugated systems that can undergo further pericyclic reactions like other sigmatropic shifts or cycloadditions under appropriate thermal or photochemical conditions. stereoelectronics.org

| Rearrangement Type | Driving Force | Key Mechanistic Feature | Potential Products |

| Wagner-Meerwein | Formation of a more stable carbocation. | 1,2-hydride, -alkyl, or -aryl shift. scribd.com | Ring-expanded cycloalkenes, homoallylic alcohols. rsc.org |

| Pinacol-Pinacolone | Formation of a stable protonated carbonyl. | 1,2-alkyl shift to a carbocation adjacent to a hydroxyl-bearing carbon. masterorganicchemistry.com | Spirocyclic ketones, ring-expanded ketones. organic-chemistry.org |

| Electrocyclic | Relief of ring strain. | Concerted, cyclic transition state. wikipedia.org | Homoallylic alcohols. stereoelectronics.org |

Influence of Substituents on Rearrangement Pathways

Substituents on either the cyclopentyl or cyclopropyl ring can exert significant control over the outcome of rearrangement reactions. researchgate.net These effects can be electronic or steric in nature.

Electronic Effects: The stability of the carbocation intermediates is a critical factor. Electron-donating groups (e.g., aryl, alkoxy) attached to the cyclopropane ring can stabilize the initial cyclopropylcarbinyl cation or the rearranged homoallylic cation. researchgate.netnih.gov For instance, an aryl substituent can make rearrangement pathways more competitive with direct nucleophilic attack, sometimes leading to a loss of stereoselectivity as multiple rearrangement pathways become accessible. researchgate.netchemrxiv.org Conversely, electron-withdrawing groups can destabilize carbocation intermediates, potentially favoring alternative pathways. nih.gov

Steric Effects: The size and position of substituents can influence the direction of migration and the stereochemistry of the products. rsc.org A bulky substituent may favor the migration of a smaller group or direct the approach of a nucleophile to the less hindered face of an intermediate. In some cases, steric hindrance can even prevent certain rearrangements from occurring. rsc.org

Studies have shown that even remote substituents can influence the regioselectivity of ring-opening reactions in related systems. acs.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves reactions at the tertiary alcohol functional group and the strained cyclopropane ring.

Oxidation: As a tertiary alcohol, this compound cannot be oxidized to a ketone or aldehyde without cleavage of a carbon-carbon bond. Standard oxidizing agents like chromates or permanganate (B83412) under harsh conditions would likely lead to the degradation of the molecule, cleaving either the cyclopentane (B165970) or the highly susceptible cyclopropane ring. Specific oxidation reactions targeting other parts of the molecule would require the introduction of different functional groups.

Reduction: The reduction of this compound primarily targets the cyclopropane ring. The alcohol group itself is generally not reducible under standard conditions. The most common method for reducing a cyclopropane ring is hydrogenolysis . This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt). This process cleaves one of the C-C bonds of the three-membered ring to yield a propane (B168953) derivative. Depending on which bond is cleaved, the hydrogenolysis of this compound would be expected to produce substituted 1-propanol (B7761284) derivatives. For example, cleavage of the bond between the two methylene (B1212753) carbons of the cyclopropane ring would yield 1-cyclopentyl-1-methyl-ethanol.

Derivatization and Functional Group Interconversions of Cyclopropan-1-ols

The hydroxyl group of this compound and related cyclopropan-1-ols is a key site for chemical modification, allowing for the synthesis of various derivatives. These transformations, known as functional group interconversions, can either preserve the strained three-membered ring or proceed with its cleavage. The unique electronic properties and inherent ring strain of the cyclopropane ring heavily influence the reactivity and the mechanistic pathways of these conversions. rsc.orgbeilstein-journals.org While ring-opening reactions are common due to the release of approximately 28 kcal/mol of ring strain, specific conditions can be employed to achieve formal substitution of the hydroxyl group while keeping the cyclopropane core intact. rsc.org

Interconversions that preserve the cyclopropane ring are particularly challenging because the direct SN1-type displacement of the hydroxyl group (or a corresponding leaving group) is generally disfavored. Such a reaction would lead to a highly unstable cyclopropyl cation, which tends to undergo rapid disrotatory ring-opening to form an allylic cation. rsc.org Consequently, most successful nucleophilic substitution reactions on the cyclopropane ring proceed through alternative mechanistic pathways, such as elimination-addition sequences. rsc.org

Conversion to Ethers

The synthesis of cyclopropyl ethers from cyclopropanols can be achieved through methods like the Williamson ether synthesis. This classic method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in an SN2 reaction. orgoreview.commasterorganicchemistry.com For a tertiary alcohol like this compound, the corresponding alkoxide would be formed first, followed by reaction with a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Williamson Ether Synthesis Pathway:

Deprotonation: The cyclopropanol is treated with a strong base (e.g., Sodium Hydride, NaH) to form the sodium cyclopropoxide.

Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (e.g., Iodomethane or Bromoethane) to yield the corresponding ether. masterorganicchemistry.com

Another potential route is the alkoxymercuration-demercuration of an alkene using the cyclopropanol as the alcohol component, although this is more commonly used to add an alcohol to an alkene. orgoreview.comlibretexts.org

Conversion to Esters

Cyclopropanol esters are valuable derivatives that can be prepared through standard esterification procedures. One common method involves the reaction of the cyclopropanol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. Recently, biocatalytic methods have also emerged for the stereoselective synthesis of cyclopropanol esters. acs.org For instance, dehaloperoxidase enzymes have been engineered to catalyze the asymmetric cyclopropanation of vinyl esters, yielding chiral cyclopropanol esters with high diastereomeric and enantiomeric ratios. acs.org

Conversion to Halides and Sulfonates

The conversion of the hydroxyl group to a good leaving group, such as a halide or a sulfonate ester, is a fundamental functional group interconversion. ub.eduvanderbilt.edu

Sulfonate Esters: Alcohols can be readily converted into sulfonate esters (e.g., tosylates, mesylates, or triflates) by reacting them with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. ub.eduvanderbilt.edu This transformation is crucial because it converts the poor hydroxyl leaving group into a very good one without affecting the configuration of the carbon atom to which it is attached. ub.edu

Alkyl Halides: Once converted to a sulfonate ester, the cyclopropyl derivative can react with a halide source (e.g., sodium iodide in acetone (B3395972) in the Finkelstein reaction) to produce the corresponding cyclopropyl halide. vanderbilt.edu Direct conversion of alcohols to alkyl halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) is also a standard procedure, though conditions must be carefully controlled to avoid rearrangements and ring-opening, especially with strained systems like cyclopropanols. ub.eduvanderbilt.edu

The following tables summarize the reagents and provide examples of these derivatization reactions.

| Target Functional Group | Reagent(s) | Reaction Type | Reference(s) |

| Ether | 1. NaH2. R-X (Primary Alkyl Halide) | Williamson Ether Synthesis | orgoreview.com, masterorganicchemistry.com |

| Ester | RCOCl or (RCO)₂O, Pyridine | Acylation | vanderbilt.edu |

| Sulfonate Ester (Tosylate) | TsCl, Pyridine | Sulfonylation | ub.edu, vanderbilt.edu |

| Halide (from Alcohol) | SOCl₂, PBr₃ | Halogenation | ub.edu, vanderbilt.edu |

| Halide (from Sulfonate) | NaX (X=Cl, Br, I), Acetone | Finkelstein Reaction | vanderbilt.edu |

| Starting Material | Reagent(s) | Product | Reaction Description | Reference(s) |

| 1-Substituted Cyclopropanol | 1. NaH2. CH₃I | 1-Methoxy-1-substituted-cyclopropane | Williamson Ether Synthesis | masterorganicchemistry.com |

| 1-Substituted Cyclopropanol | TsCl, Pyridine | 1-Substituted-cyclopropyl tosylate | Conversion to a better leaving group | ub.edu |

| 1-Substituted-cyclopropyl tosylate | NaBr, DMF | 1-Bromo-1-substituted-cyclopropane | Nucleophilic substitution (SN2) | ub.edu |

| Vinyl Acetate | Ethyl diazoacetate (EDA), Engineered Enzyme | Chiral Cyclopropanol Ester | Biocatalytic Asymmetric Cyclopropanation | acs.org |

Spectroscopic Characterization Methodologies for 1 Cyclopentylcyclopropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a complete picture of the carbon framework and the relative arrangement of protons.

¹H NMR Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 1-Cyclopentylcyclopropan-1-ol is expected to show distinct signals for the protons of the cyclopentyl and cyclopropyl (B3062369) rings, as well as the hydroxyl proton.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable (δ 1-5 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. This peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the NMR sample results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.orgoregonstate.edulibretexts.org

Cyclopentyl Protons: The single proton on the carbon adjacent to the cyclopropyl group (methine proton) would appear as a multiplet. The remaining eight protons on the other four carbons of the cyclopentyl ring would likely appear as a series of complex, overlapping multiplets in the typical aliphatic region (δ 1.4-1.8 ppm).

Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and would appear as two distinct multiplets. Due to the anisotropic ring current effect of the three-membered ring, these protons are highly shielded and are expected to resonate at a characteristically high field (upfield), typically in the δ 0.2-0.8 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Hydroxyl (-OH) | 1.0 - 5.0 | Broad Singlet |

| Cyclopentyl (-CH-) | 1.8 - 2.2 | Multiplet |

| Cyclopentyl (-CH₂-) | 1.4 - 1.8 | Multiplet |

¹³C NMR Spectroscopy for Carbon Framework Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment. Due to molecular symmetry, this compound is expected to exhibit five distinct carbon signals.

Quaternary Carbon (C-OH): The carbon atom bonded to the hydroxyl group and both rings is a quaternary carbinol carbon. It is significantly deshielded and expected to appear in the δ 70-85 ppm region. oregonstate.edu

Cyclopentyl Carbons: There would be signals for the methine carbon and the three sets of methylene (B1212753) carbons of the cyclopentyl ring. The carbon atom directly attached to the carbinol center will be the most deshielded among the cyclopentyl carbons.

Cyclopropyl Carbons: The spectrum would show signals for the methine carbon attached to the carbinol center and the two equivalent methylene carbons of the cyclopropyl ring. Similar to the protons, the cyclopropyl carbons are shielded relative to other aliphatic carbons, appearing further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Carbinol (C-OH) | 70 - 85 |

| Cyclopentyl (-CH-) | 45 - 55 |

| Cyclopentyl (-CH₂-) | 25 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the different structural fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). For this compound, COSY would show correlations between the protons within the cyclopentyl ring system and, separately, between the protons within the cyclopropyl ring. It would confirm the isolated nature of these two spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of an alcohol and aliphatic C-H bonds.

O-H Stretch: A strong and characteristically broad absorption band is expected in the 3200–3600 cm⁻¹ region, which is indicative of the hydroxyl group involved in intermolecular hydrogen bonding. libretexts.orgoregonstate.edulibretexts.org

C-H Stretch: Strong absorptions corresponding to sp³ C-H stretching vibrations from the cyclopentyl ring are expected to appear just below 3000 cm⁻¹. The C-H stretching vibrations of the strained cyclopropyl ring may appear at a slightly higher frequency, typically just above 3000 cm⁻¹.

C-O Stretch: A strong C-O stretching vibration for a tertiary alcohol is expected in the fingerprint region, typically between 1050 and 1200 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aliphatic C-H | C-H Stretch | 2850 - 3010 | Strong |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For tertiary alcohols like this compound (molecular weight: 126.20 g/mol ), the molecular ion peak (M⁺) is often weak or entirely absent due to the instability of the initial radical cation. oregonstate.edu

The fragmentation is typically dominated by two main pathways:

Dehydration: The loss of a water molecule (18 amu) is a common fragmentation pathway for alcohols, which would lead to a significant peak at m/z 108 (M-18). libretexts.orglibretexts.org

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, this can occur in two ways:

Loss of a cyclopentyl radical (•C₅H₉, 69 amu) to generate a stable oxonium ion at m/z 57.

Loss of a cyclopropyl radical (•C₃H₅, 41 amu) to generate an ion at m/z 85.

Further fragmentation of the ring structures would lead to a complex pattern of lower mass ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound. As of now, the crystal structure of this compound has not been reported in public databases.

If a suitable crystal could be grown, X-ray diffraction analysis would provide highly accurate data on:

Bond Lengths: Precise measurement of all carbon-carbon and carbon-oxygen bond lengths, including those within the strained cyclopropyl ring.

Bond Angles: The exact angles between atoms, which would reveal any distortions from ideal geometries in the cyclopentyl and cyclopropyl rings.

Conformation: The preferred spatial orientation of the cyclopentyl and cyclopropyl rings relative to each other.

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice, including the specific geometry of hydrogen bonds formed between the hydroxyl groups of adjacent molecules.

Chiral Chromatography Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) for this compound and its derivatives is crucial for understanding their stereochemical properties and for applications where enantiomeric purity is critical. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, is the most prevalent and reliable method for this purpose. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the enantioseparation of such compounds.

The fundamental principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. nih.gov The differing stability of these complexes results in different retention times for the two enantiomers, allowing for their separation and quantification. nih.gov

Chiral HPLC is a versatile and widely adopted method for the separation of a vast array of chiral compounds, including alcohols. phenomenex.com For non-aromatic, cyclic alcohols like this compound, polysaccharide-based CSPs are often the most effective.

Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are known for their broad enantiorecognition capabilities. mdpi.com These CSPs are typically prepared by coating or immobilizing a polysaccharide derivative, such as a carbamate (B1207046) or an ester, onto a silica (B1680970) gel support. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding with the hydroxyl group of the alcohol, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

For the enantiomeric separation of this compound, the following types of polysaccharide-based CSPs would be primary candidates for screening:

Cellulose tris(3,5-dimethylphenylcarbamate)

Amylose tris(3,5-dimethylphenylcarbamate)

Cellulose tris(4-methylbenzoate)

Mobile Phase Optimization:

The selection of the mobile phase is a critical parameter in achieving successful enantioseparation. For polysaccharide-based CSPs, separations are commonly performed in normal-phase, polar organic, or reversed-phase modes.

Normal-Phase Mode: This mode typically employs a non-polar solvent, such as hexane (B92381) or heptane, with a small amount of a polar modifier, usually an alcohol like isopropanol (B130326) or ethanol (B145695). The concentration of the alcohol modifier is a key parameter for optimizing the retention and resolution of the enantiomers.

Polar Organic Mode: This mode utilizes polar organic solvents such as acetonitrile (B52724), methanol, or ethanol as the mobile phase.

Reversed-Phase Mode: This mode uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for the separation of alcohols on polysaccharide CSPs, it can be a viable option. nih.gov

A systematic screening of different mobile phase compositions is essential to determine the optimal conditions for the baseline separation of the enantiomers of this compound.

Illustrative HPLC Separation Data for this compound:

The following table presents hypothetical, yet realistic, data for the chiral HPLC separation of the enantiomers of this compound on two different polysaccharide-based chiral stationary phases under normal-phase conditions.

| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol, v/v) | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) | Resolution (R_s) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 95:5 | 10.2 | 11.5 | 2.3 |

| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.7 | 9.6 | 1.9 |

Note: This data is for illustrative purposes to represent a typical outcome of a successful chiral HPLC separation.

For volatile and thermally stable compounds like this compound, chiral gas chromatography offers high resolution and sensitivity. The separation is achieved using capillary columns coated with a chiral stationary phase.

Chiral Stationary Phases (CSPs):

The most widely used CSPs for chiral GC are based on modified cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. By derivatizing the hydroxyl groups on the rim of the cyclodextrin (B1172386), their enantioselective properties can be fine-tuned. The separation mechanism involves the formation of temporary inclusion complexes between the analyte enantiomers and the cyclodextrin cavity, where subtle differences in the fit and interactions lead to different retention times.

For the analysis of this compound, suitable cyclodextrin-based CSPs would include:

Permethylated β-cyclodextrin

Diacetylated-tert-butyldimethylsilylated β-cyclodextrin

Trifluoroacetylated γ-cyclodextrin

Derivatization:

While direct injection of the alcohol is possible, derivatization of the hydroxyl group can often improve the chromatographic performance and the enantioselectivity of the separation. nih.gov By converting the polar hydroxyl group into a less polar ester or ether, peak tailing can be reduced, and volatility can be increased. Common derivatizing agents for alcohols in the context of chiral GC analysis include:

Trifluoroacetic anhydride (B1165640) (TFAA): Forms a volatile trifluoroacetyl ester.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Forms a trimethylsilyl (B98337) ether.

The choice of derivative can significantly impact the resolution of the enantiomers, and therefore, different derivatives may need to be screened.

Illustrative GC Separation Data for Derivatized this compound:

The following table provides hypothetical data for the chiral GC separation of the trifluoroacetyl derivative of this compound on a cyclodextrin-based chiral stationary phase.

| Chiral Stationary Phase | Oven Temperature Program | Retention Time of Enantiomer 1 (min) | Retention Time of Enantiomer 2 (min) | Separation Factor (α) |

| Permethylated β-cyclodextrin | 70°C for 1 min, then ramp at 2°C/min to 140°C | 25.4 | 25.9 | 1.02 |

Note: This data is for illustrative purposes to represent a typical outcome of a successful chiral GC separation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopentylcyclopropan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Synthetic Routes : Organometallic additions to cyclopropane derivatives (e.g., using Grignard reagents) are effective, as demonstrated in cyclopropanol synthesis .

- Optimization Strategies :

- Temperature Control : Maintain low temperatures (−78°C to 0°C) to minimize side reactions.

- Catalyst Selection : Use palladium or nickel catalysts for stereoselective cyclopropane ring formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity. Validate purity via HPLC (>95%) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use H and C NMR to confirm cyclopropane ring integrity and cyclopentyl substitution patterns. Compare shifts with NIST reference data .

- X-Ray Crystallography : Resolve stereochemistry via single-crystal diffraction (CCDC deposition recommended) .

- Chromatographic Validation : GC-MS or LC-MS to confirm molecular weight and detect impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Data Cross-Validation :

- Computational Adjustments : Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to account for solvent effects or steric strain .

- Experimental Replication : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere) to exclude oxidative side reactions .

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets .

Q. How can the biological activity of this compound be systematically evaluated in pharmacological studies?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric substrates .

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .

- Control Design : Include cyclopentanol derivatives as negative controls to isolate structure-activity relationships .

Q. What experimental designs are critical for studying the metabolic stability of this compound in vivo?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n ≥ 6 per group) for pharmacokinetic profiling .

- Analytical Workflow :

- Sample Preparation : Plasma protein precipitation (acetonitrile) followed by LC-MS/MS quantification .

- Data Interpretation : Non-compartmental analysis (NCA) for half-life () and clearance (CL) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.